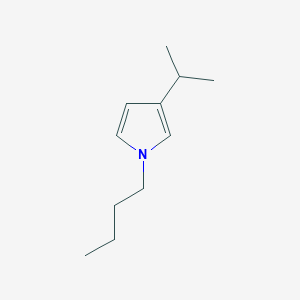
1-Butyl-3-isopropyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-isopropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structural features, which include a butyl group at the first position and an isopropyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-isopropyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and environmentally benign solvents is preferred to minimize waste and enhance sustainability.
化学反应分析
Types of Reactions
1-Butyl-3-isopropyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-alkylated pyrroles.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrroles.
科学研究应用
1-Butyl-3-isopropyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 1-Butyl-3-isopropyl-1H-pyrrole involves its interaction with various molecular targets. The electron-rich pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing its binding to biological macromolecules. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
- 1-Butyl-1H-pyrrole
- 3-Isopropyl-1H-pyrrole
- 1-Butyl-2,5-dimethyl-1H-pyrrole
Uniqueness
1-Butyl-3-isopropyl-1H-pyrrole is unique due to the specific positioning of the butyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
属性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC 名称 |
1-butyl-3-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-4-5-7-12-8-6-11(9-12)10(2)3/h6,8-10H,4-5,7H2,1-3H3 |
InChI 键 |
NQXWESYDZKGWLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=CC(=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
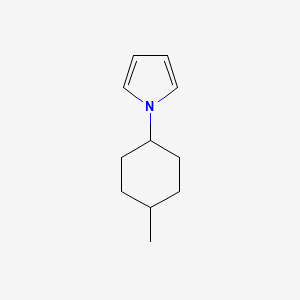
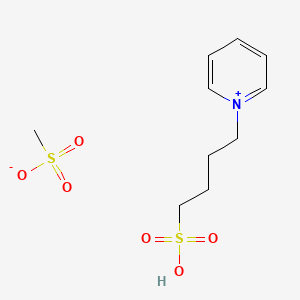
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
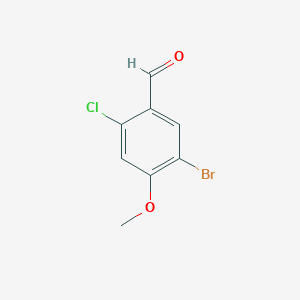
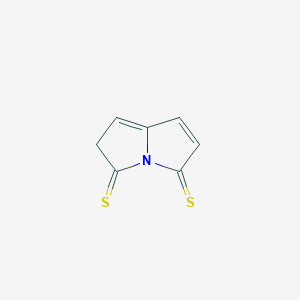
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)

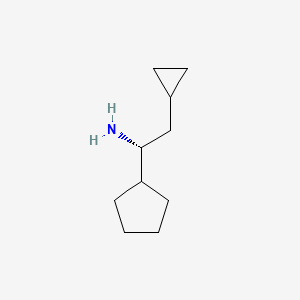

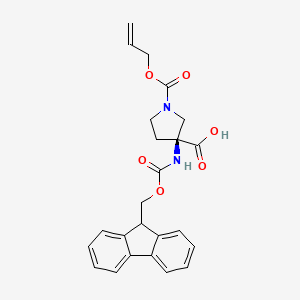
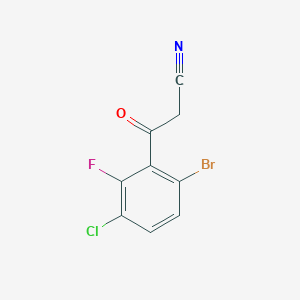
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
